![molecular formula C19H17N3OS B2362588 3-(dimethylamino)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide CAS No. 1251685-12-7](/img/structure/B2362588.png)

3-(dimethylamino)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

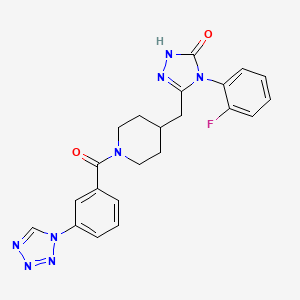

3-(dimethylamino)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide, also known as indeno[1,2-d]thiazol-2-ylbenzamide (ITBA), is a chemical compound with potential applications in various scientific fields. ITBA is a synthetic molecule that has been synthesized using various methods, and its structure and properties have been studied extensively.

Scientific Research Applications

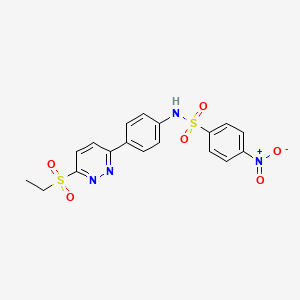

Synthesis and Anti-inflammatory Activity

Compounds derived from thiazole and thiazoline, coupled with dimethylamino)benzamide, have shown promising anti-inflammatory activities. Specifically, certain derivatives demonstrated significant anti-inflammatory effects across various concentrations without adversely affecting myocardial function, showcasing their potential for further exploration as nonsteroidal anti-inflammatory drugs (NSAIDs) (Lynch et al., 2006).

Corrosion Inhibition

Benzothiazole derivatives have been investigated as corrosion inhibitors for carbon steel in acidic environments. These compounds exhibit superior stability and efficiency in preventing steel corrosion, highlighting their potential applications in industrial corrosion protection (Hu et al., 2016).

Anticancer Activity

The exploration of benzothiazole-based compounds as selective inhibitors for vascular endothelial growth factor receptor-2 (VEGFR-2) has unveiled promising anticancer properties. These compounds have shown robust efficacy in inhibiting tumor growth in xenograft models, positioning them as potential candidates for cancer therapy (Borzilleri et al., 2006).

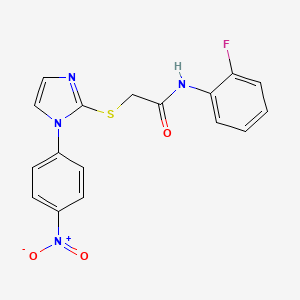

Antimicrobial and Antifungal Effects

Novel pyrazolo[1,5‐a]pyrimidine and 1,2,4‐triazolo[1,5‐a]pyrimidine derivatives incorporating a thiazolo[3,2‐a]benzimidazole moiety were synthesized and found to exhibit moderate effects against some bacterial and fungal species. This underscores the potential of such compounds in developing new antimicrobial and antifungal agents (Abdel‐Aziz et al., 2008).

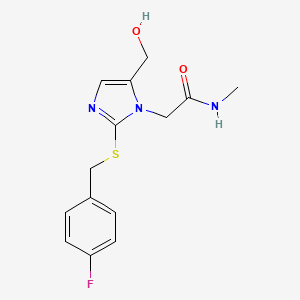

Chemosensitization to Combat Antibiotic Resistance

Polyamino geranic acid derivatives, synthesized using benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP), have been shown to significantly decrease antibiotic resistance in multi-drug resistant (MDR) Gram-negative bacterial strains. These findings suggest the compounds' utility in overcoming antibiotic resistance through efflux pump inhibition (Brunel et al., 2013).

Mechanism of Action

Target of Action

The primary target of this compound is the 3-Chymotrypsin-like cysteine protease (3CLpro) . This enzyme plays a crucial role in the replication of SARS-CoV-2, making it an attractive target for therapeutic intervention .

Mode of Action

The compound interacts with the 3CLpro enzyme, inhibiting its activity .

Biochemical Pathways

The inhibition of the 3CLpro enzyme disrupts the replication of SARS-CoV-2 . This is because 3CLpro is responsible for processing the polyproteins that are translated from the viral RNA . By inhibiting this enzyme, the compound prevents the virus from replicating within the host cell .

Pharmacokinetics

The compound’s inhibitory activity against 3clpro has been demonstrated in vitro

Result of Action

The primary result of the compound’s action is the inhibition of SARS-CoV-2 replication . This could potentially reduce the severity of COVID-19 in infected individuals.

Biochemical Analysis

Biochemical Properties

It has been synthesized and evaluated for its biochemical activities against SARS-CoV-2 3CLpro . The representative compound displayed inhibitory activity with an IC50 of 1.28 ± 0.17 μM against SARS-CoV-2 3CLpro .

Cellular Effects

Preliminary studies suggest that it may have potential inhibitory effects on the 3-Chymotrypsin-like cysteine protease (3CLpro) of SARS-CoV-2, which plays an important role in viral replication .

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with the 3CLpro of SARS-CoV-2, potentially leading to inhibition of this enzyme .

properties

IUPAC Name |

3-(dimethylamino)-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3OS/c1-22(2)14-8-5-7-13(10-14)18(23)21-19-20-17-15-9-4-3-6-12(15)11-16(17)24-19/h3-10H,11H2,1-2H3,(H,20,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPVQLMKXYAYSDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)CC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2362506.png)

![4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid](/img/structure/B2362510.png)

![2-(Benzimidazol-1-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B2362515.png)

![Benzyl N-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]carbamate](/img/structure/B2362519.png)

![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2362524.png)

![N-(1-cyanocyclohexyl)-2-{[4-cyclopropyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methylpropanamide](/img/structure/B2362527.png)

![N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-5-bromofuran-2-carboxamide](/img/structure/B2362528.png)